6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYUSXURMHGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, safety considerations, and cost-effectiveness. Process optimization techniques, such as reaction monitoring and control, are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of the chromen-4-one core, such as hydroxylated, fluorinated, and alkylated versions of the compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: In the field of medicine, 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its anti-inflammatory, antioxidant, or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the development of new products and processes.
Mechanism of Action
The mechanism by which 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate signaling pathways, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one
- CAS : 328018-54-8
- Difference: Replaces the 4-fluoro-phenoxy group with a 4-fluoro-phenyl group.
- This compound has a molecular weight of 298.31 g/mol, identical to the target compound, but differing in polarity .
3-(2-Chloro-6-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one
Substituent Variations at Position 7
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one
- CAS : 315232-80-5
- Difference : Replaces the hydroxyl group (C7) with a methoxy group .
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Variations in Core Structure and Additional Functional Groups
Neobavaisoflavone
- Structure : 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one.
- Difference : Contains a prenyl group (3-methylbut-2-enyl) at position 4.
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
Pharmacological Implications
- Hydroxyl vs. Methoxy : Hydroxyl groups (as in the target compound) enhance antioxidant activity via hydrogen donation, while methoxy groups prioritize lipophilicity for membrane penetration .
- Fluorine vs. Chlorine : Fluorine improves metabolic stability and electron density, whereas chlorine increases steric bulk and lipophilicity .
- Prenyl vs. Ethyl : Prenyl groups in natural flavones (e.g., Neobavaisoflavone) confer enhanced binding to hydrophobic enzyme pockets compared to synthetic ethyl groups .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 6-Ethyl, 3-(4-F-phenoxy), 7-OH, 2-Me | 298.31 | OH, F, O-linked phenyl |
| 6-Ethyl-3-(4-F-phenyl)-7-OH-2-Me (CAS 328018-54-8) | 6-Ethyl, 3-(4-F-phenyl), 7-OH, 2-Me | 298.31 | OH, F, direct phenyl |
| 6-Ethyl-7-OMe-3-phenoxy-2-Me (CAS 315232-80-5) | 6-Ethyl, 3-phenoxy, 7-OMe, 2-Me | 312.35 | OMe, O-linked phenyl |
| Neobavaisoflavone | 7-OH, 3-(4-OH-3-prenylphenyl) | 322.40 | OH, prenyl |
Biological Activity
6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one, a compound belonging to the flavonoid class, has garnered attention in recent years due to its promising biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C18H15FO4
- Molecular Weight : 314.31 g/mol
- CAS Number : 438018-47-4
Biological Activity
The biological activity of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one has been evaluated in various studies, revealing multiple pharmacological properties:
Antioxidant Activity
Flavonoids are known for their antioxidant properties, and this compound has shown significant free radical scavenging abilities. Studies indicate that it can effectively inhibit oxidative stress markers, thereby protecting cellular components from damage.
Enzyme Inhibition
Research has demonstrated that this compound exhibits inhibitory effects on several enzymes:
- Cholinesterases : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for AChE and BChE were found to be around 19.2 μM and 13.2 μM, respectively .
- Cyclooxygenase (COX) : The compound also shows moderate inhibition of COX-2, an enzyme involved in inflammation and pain pathways. This suggests potential anti-inflammatory properties.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10.4 |
| Hek293 (Kidney) | 5.4 |
These results indicate that the compound possesses significant antiproliferative activity against these cell lines, making it a candidate for further investigation as an anticancer agent .
The mechanism by which 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one exerts its biological effects is largely attributed to its ability to interact with various molecular targets:
- Protein-Ligand Interactions : Molecular docking studies have suggested that the presence of halogen atoms enhances binding affinity to enzyme targets due to strong electron-withdrawing effects, which stabilize interactions with active site residues .
- Free Radical Scavenging : The hydroxyl groups present in the structure contribute significantly to its antioxidant capacity by donating electrons to free radicals, thus neutralizing them.
Case Studies
- Study on Cholinesterase Inhibition :
- Cytotoxicity Assessment :
Q & A
Q. Mechanistic Insights
- C7 Hydroxyl Group : Critical for radical scavenging via hydrogen donation, as shown in fluorinated chromenones with IC₅₀ values < 50 µM in DPPH assays .
- C3 4-Fluorophenoxy Substituent : Enhances lipophilicity, improving membrane permeability and intracellular activity. Derivatives with this group show 2–3× higher inhibition of COX-2 compared to non-fluorinated analogs .
Q. Structure-Activity Relationship (SAR)
| Position | Modification | Bioactivity Impact |
|---|---|---|
| C3 | 4-Fluorophenoxy | ↑ COX-2 inhibition (IC₅₀: 12 µM) |
| C7 | Hydroxyl | ↑ Radical scavenging (EC₅₀: 28 µM) |
| C6 | Ethyl | ↑ Metabolic stability (t₁/₂ > 6h in microsomes) |
How can crystallographic data resolve discrepancies in reported molecular conformations of fluorinated chromenones?
Advanced Structural Analysis
X-ray diffraction (XRD) using SADABS/SAINT software reveals key structural features:
- Triclinic crystal system (space group P1) with unit cell parameters:
- a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å
- α = 75.17°, β = 65.86°, γ = 69.83° .
- π–π stacking interactions between aromatic rings (3.8–4.2 Å spacing), stabilizing the lattice .
Contradiction Resolution
Discrepancies in dihedral angles (e.g., C3-substituent orientation) may arise from solvent polarity during crystallization. Polar solvents (e.g., DMF) favor planar conformations, while non-polar solvents induce torsional strain .
What computational strategies predict the compound’s binding affinity to biological targets like kinases or GPCRs?
Q. Methodological Framework
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to compute electrostatic potential maps .
MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.
Case Study
Docking of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one into the EGFR kinase domain (PDB: 1M17) predicts a binding energy of −9.2 kcal/mol, with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .
How do researchers address variability in biological assay results for fluorinated chromenones across different cell lines?
Q. Experimental Design Considerations
- Standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for metabolic differences.
- Dose-Response Curves : Include positive controls (e.g., quercetin for antioxidants, celecoxib for COX-2 inhibition) .
- Data Normalization : Express activity as % inhibition relative to vehicle-treated cells, with triplicate measurements.
Q. Advanced Statistical Analysis
- ANOVA with Tukey’s post-hoc test identifies significant differences (p < 0.05) between treatment groups.
- Principal Component Analysis (PCA) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
What spectroscopic techniques are most reliable for characterizing degradation products of this compound under oxidative stress?
Q. Basic Characterization
- HPLC-MS : Monitors degradation kinetics (λ = 254 nm) and identifies fragments (e.g., m/z 165.1 for cleaved chromenone ring).
- ¹H/¹³C NMR : Detects oxidation at C7 (disappearance of OH signal at δ 10.2 ppm) .
Q. Advanced Analysis
- EPR Spectroscopy : Captures radical intermediates during Fenton reaction-induced degradation.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of degradation products (e.g., C₁₆H₁₃FO₅ for 7-keto derivative) .
How can researchers mitigate synthetic challenges related to regioselectivity in chromenone functionalization?
Q. Strategies for Regiocontrol
- Directing Groups : Introduce a nitro group at C8 to steer electrophilic substitution to C6.
- Microwave Irradiation : Accelerates reaction kinetics, reducing side-product formation (e.g., 80% yield for C6-ethyl vs. 50% under conventional heating) .
Case Example
Synthesis of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one from 7-hydroxy-2-methylchromen-4-one:
Friedel-Crafts alkylation at C6 using ethyl bromide and AlCl₃.
Ullmann coupling with 4-fluoro-iodobenzene at C3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
